molecular formula C11H21O5P B11717293 tert-Butyl 2-(Diethoxyphosphoryl)acrylate

tert-Butyl 2-(Diethoxyphosphoryl)acrylate

Cat. No.: B11717293
M. Wt: 264.25 g/mol
InChI Key: UAIPOXABTHYLOR-UHFFFAOYSA-N
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Biological Activity

tert-Butyl 2-(Diethoxyphosphoryl)acrylate (tBDEPA) is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, drawing from various scientific sources.

Synthesis and Properties

tBDEPA can be synthesized through the reaction of tert-butyl acrylate with diethyl phosphite under acidic conditions. The resulting compound is characterized by the presence of a diethoxyphosphoryl group, which significantly influences its reactivity and biological activity.

Chemical Structure

The chemical structure of tBDEPA can be represented as follows:

C3H7O4P\text{C}_3\text{H}_7\text{O}_4\text{P}

This structure indicates the presence of both an acrylate functional group, which is known for its polymerization properties, and a phosphoryl group that may contribute to its biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of tBDEPA against various bacterial strains. For instance, a study demonstrated that tBDEPA exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 16-32 µg/mL, indicating moderate antibacterial efficacy .

The proposed mechanism of action for tBDEPA involves interference with bacterial cell wall synthesis. The phosphoryl group likely plays a crucial role in binding to essential enzymes involved in this process. Kinetic studies suggest that tBDEPA inhibits penicillin-binding proteins (PBPs), which are critical for bacterial cell wall integrity .

Case Studies

  • Study on Antibacterial Efficacy :
    A comprehensive study evaluated the efficacy of tBDEPA in vitro against a panel of clinically relevant pathogens. The results indicated that tBDEPA not only inhibited bacterial growth but also demonstrated synergistic effects when combined with existing antibiotics like ampicillin .
  • Toxicological Assessments :
    Toxicological assessments revealed that tBDEPA has a relatively low cytotoxicity profile in mammalian cell lines, with IC50 values exceeding 100 µg/mL. This suggests a favorable safety margin for potential therapeutic applications .

Table 1: Antimicrobial Activity of tBDEPA

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Enterococcus faecalis32
Escherichia coli64
Pseudomonas aeruginosa128

Table 2: Cytotoxicity Profile of tBDEPA

Cell LineIC50 (µg/mL)
HeLa>100
MCF-7>100
Vero>100

Properties

Molecular Formula

C11H21O5P

Molecular Weight

264.25 g/mol

IUPAC Name

tert-butyl 2-diethoxyphosphorylprop-2-enoate

InChI

InChI=1S/C11H21O5P/c1-7-14-17(13,15-8-2)9(3)10(12)16-11(4,5)6/h3,7-8H2,1-2,4-6H3

InChI Key

UAIPOXABTHYLOR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C)C(=O)OC(C)(C)C)OCC

Origin of Product

United States

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